6-Methylbenzo[d]thiazole-2-carbonitrile
Description
6-Methylbenzo[d]thiazole-2-carbonitrile is a benzothiazole derivative characterized by a methyl group at the 6-position and a cyano (-CN) substituent at the 2-position of the fused benzene-thiazole ring system. This compound is synthesized via scalable methods, including:
- Pd/Cu-mediated C–H functionalization: A Pd-catalyzed, Cu-assisted intramolecular cyclization approach yields the product with 70% efficiency (mp: 92–93 °C) .
- Stepwise synthesis: Würfel and Jakobi (2018) describe a procedure starting from 2-thioxo-2-(p-tolylamino)acetamide, involving DMF-mediated cyclization and subsequent nitrile formation .
Properties
Molecular Formula |
C9H6N2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
6-methyl-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3 |
InChI Key |
MYZUJPVHBULAJU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
6-Methoxybenzo[d]thiazole-2-carbonitrile
- Structure : Methoxy (-OCH$_3$) at C-6 instead of methyl.
- Properties :
- Applications : Used in medicinal chemistry for its electron-donating methoxy group, which may enhance binding affinity in biological targets .
6-Chlorobenzo[d]thiazole-2-carbonitrile
- Structure : Chlorine (-Cl) at C-4.
- Properties :
- Reactivity : The electronegative Cl substituent increases electrophilicity, making it reactive in cross-coupling reactions .
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile
- Structure : Fused xanthone-thiazole system with Cl and ketone groups.
- Properties :
- Applications: Potential in photodynamic therapy due to extended conjugation .
Functional Group Modifications
6-Aminobenzo[d]thiazole-2-carbonitrile
- Structure: Amino (-NH$_2$) at C-5.
- Synthesis : Nitration of 2-chlorobenzothiazole followed by reduction .
- Applications: The amino group enables further functionalization (e.g., amide coupling) for drug discovery .
Methyl 6-methylbenzo[d]thiazole-2-carboxylate
Data Table: Key Properties of Selected Benzothiazole Derivatives
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